Methyl 2-isobutyramidoisonicotinate

Description

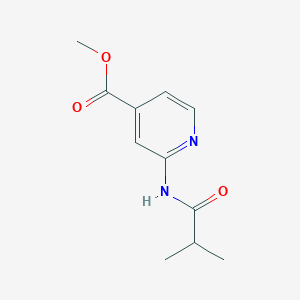

Methyl 2-isobutyramidoisonicotinate is a heterocyclic methyl ester featuring an isonicotinic acid backbone substituted with an isobutyramido group at the 2-position. This compound is structurally characterized by a pyridine ring (isonicotinate core) esterified with a methyl group and functionalized with an isobutyramide moiety. While specific data on this compound are sparse in publicly available literature, its structural features suggest relevance in modulating solubility, stability, and biological activity compared to simpler esters.

Properties

CAS No. |

1373866-68-2 |

|---|---|

Molecular Formula |

C11H14N2O3 |

Molecular Weight |

222.24 g/mol |

IUPAC Name |

methyl 2-(2-methylpropanoylamino)pyridine-4-carboxylate |

InChI |

InChI=1S/C11H14N2O3/c1-7(2)10(14)13-9-6-8(4-5-12-9)11(15)16-3/h4-7H,1-3H3,(H,12,13,14) |

InChI Key |

RGMGCMZXCLZGOI-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)C(=O)NC1=NC=CC(=C1)C(=O)OC |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

Methyl 2-isobutyramidoisonicotinate belongs to the broader class of methyl esters, which include aliphatic, aromatic, and diterpenoid derivatives. Key structural analogues are:

- Aliphatic methyl esters (e.g., methyl myristate, methyl palmitate): Simple esters of fatty acids with linear hydrocarbon chains.

- Diterpenoid methyl esters (e.g., sandaracopimaric acid methyl ester, Z-communic acid methyl ester): Complex esters derived from diterpenoid acids, often found in plant resins .

- Aromatic methyl esters (e.g., methyl benzoate, methyl nicotinate): Esters with aromatic backbones, such as benzene or pyridine rings.

The presence of the pyridine ring and amide group in this compound distinguishes it from aliphatic and diterpenoid esters, conferring unique electronic and steric properties.

Physicochemical Properties

While direct data for this compound are unavailable, trends from analogous compounds can be inferred:

*Estimated based on structural similarity.

- Solubility : The pyridine ring and polar amide group likely enhance solubility in polar aprotic solvents (e.g., DMSO) compared to aliphatic esters.

- Stability: The aromatic core may improve thermal stability relative to diterpenoid esters, which degrade at high temperatures .

Analytical and Spectroscopic Differences

- Gas Chromatography (GC): Aliphatic and diterpenoid methyl esters (e.g., those in Austrocedrus chilensis resin) exhibit distinct retention times and fragmentation patterns in GC-MS due to their hydrocarbon skeletons . This compound would likely elute later due to its polar functional groups.

- Mass Spectrometry (MS): The compound’s fragmentation pattern would differ significantly from diterpenoid esters, with prominent peaks corresponding to the pyridine ring and amide group.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.